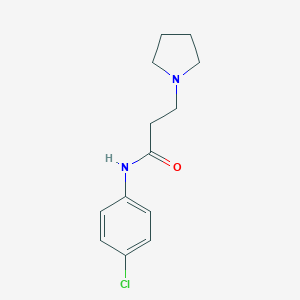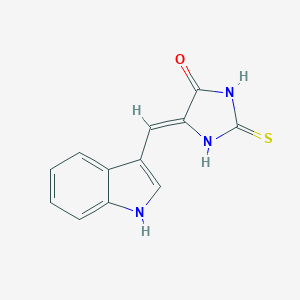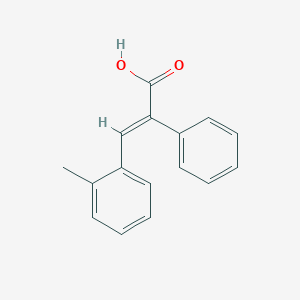![molecular formula C16H14Br2 B249325 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene](/img/structure/B249325.png)
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene, also known as BMVB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMVB has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to have both biochemical and physiological effects. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to have antifungal and antibacterial properties, and it has been shown to inhibit the growth of several pathogenic fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene research. One potential direction is the synthesis of new derivatives of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene with improved properties, including increased potency and reduced toxicity. Another potential direction is the study of the mechanism of action of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene in more detail, including its interactions with enzymes and other biomolecules. Finally, 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene could be studied further for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Conclusion:
In conclusion, 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene is a chemical compound that has potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has shown promising results in preclinical studies as a potential anticancer, antifungal, and antibacterial agent. Further studies are needed to fully understand the mechanism of action and physiological effects of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene and to explore its potential applications in various fields.
Méthodes De Synthèse
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, Heck reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene synthesis. In this method, 2-bromo-1-(bromomethyl)benzene is reacted with 2-iodostyrene in the presence of a palladium catalyst to form 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene.
Applications De Recherche Scientifique
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene can be used as a building block for the synthesis of new materials with unique properties. It can also be used as a precursor for the synthesis of biologically active molecules. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been studied for its potential anticancer, antifungal, and antibacterial properties, and it has shown promising results in preclinical studies.
Propriétés
Nom du produit |
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene |
|---|---|
Formule moléculaire |
C16H14Br2 |
Poids moléculaire |
366.09 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-[(E)-2-[2-(bromomethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H14Br2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-10H,11-12H2/b10-9+ |
Clé InChI |
WOVAUJKDCFCSRE-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CBr)/C=C/C2=CC=CC=C2CBr |
SMILES |
C1=CC=C(C(=C1)CBr)C=CC2=CC=CC=C2CBr |
SMILES canonique |
C1=CC=C(C(=C1)CBr)C=CC2=CC=CC=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)